1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one
Description
1-[(3R)-3-Aminopiperidin-1-yl]pent-4-yn-1-one is a synthetic organic compound featuring a piperidine ring substituted with an amine group at the (3R) position and a pent-4-yn-1-one chain. The (3R)-3-aminopiperidin-1-yl moiety is a recurring pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin and linagliptin, which are used in diabetes treatment . The pent-4-yn-1-one group introduces rigidity and hydrophobicity, which may influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h1,9H,3-8,11H2/t9-/m1/s1 |
InChI Key |
NJVWVWHNTWUBHE-SECBINFHSA-N |
Isomeric SMILES |
C#CCCC(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
C#CCCC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of Enamine Precursors
A chiral ruthenium catalyst (e.g., Noyori-type catalysts) facilitates the hydrogenation of 3-piperidinone enamines. For example, reacting 3-piperidinone with a chiral auxiliary (e.g., (R)-1-phenylethylamine) forms an enamine, which undergoes hydrogenation to yield (R)-3-aminopiperidine with >90% enantiomeric excess (ee).
Resolution of Racemic Mixtures
Racemic 3-aminopiperidine can be resolved using diastereomeric salt formation. Treating the racemate with (S)-mandelic acid in ethanol induces crystallization of the (R)-3-aminopiperidine-(S)-mandelate salt, which is subsequently basified to isolate the free amine.
Preparation of Pent-4-yn-1-one Derivatives
The propargyl ketone fragment, pent-4-yn-1-one, is synthesized via oxidation or carboxylation strategies:
Oxidation of Pent-4-yn-1-ol
Pent-4-yn-1-ol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at 0°C to yield pent-4-yn-1-one. This method avoids over-oxidation to carboxylic acids and achieves yields of 75–85%.
Carboxylation of Terminal Alkynes
In a CO₂ atmosphere, 1-pentyne reacts with a strong base (e.g., LDA) at −78°C, followed by quenching with HCl, to form pent-4-ynoic acid. Subsequent conversion to the acyl chloride via thionyl chloride (SOCl₂) provides pent-4-ynoyl chloride.
Coupling Strategies for Ketone Formation
The final step involves coupling (R)-3-aminopiperidine with pent-4-ynoyl chloride under conditions that preserve stereochemistry:
Nucleophilic Acyl Substitution
In anhydrous dichloromethane, (R)-3-aminopiperidine reacts with pent-4-ynoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C. The reaction proceeds via nucleophilic attack on the acyl chloride, yielding the target compound after 12 hours (85% yield).
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | DIPEA (2.2 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 85% |
Coupling Agent-Mediated Approach
For less reactive acylating agents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate amide formation. However, this method is less common for tertiary amines due to competing side reactions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:4 to 1:1). The target compound elutes at Rf = 0.3 (TLC, ethyl acetate/hexane 1:1).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 3.80–3.60 (m, 4H, piperidine-H), 2.90 (t, J = 6.8 Hz, 2H, COCH₂), 2.50 (td, J = 6.8, 2.4 Hz, 2H, CH₂C≡CH), 1.98 (t, J = 2.4 Hz, 1H, C≡CH).
-
HRMS (ESI+) : m/z calcd for C₁₁H₁₇N₂O [M+H]⁺: 201.1339; found: 201.1335.
Challenges and Mitigation Strategies
Stereochemical Integrity
Racemization at the 3R position is minimized by avoiding strong acids/bases and high temperatures. Reactions conducted below 25°C preserve >95% ee.
Alkyne Stability
Terminal alkynes are prone to polymerization under acidic conditions. Using anhydrous solvents and inert atmospheres (N₂/Ar) prevents degradation.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the acylation step, enhancing reproducibility and reducing reaction times to 2 hours (yield: 88%) .
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogues
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
- Structure: Shares the (3R)-3-aminopiperidin-1-yl group but incorporates a methyl-dioxo-dihydropyrimidinyl moiety and a benzonitrile substituent.
- Activity : Acts as a DPP-4 inhibitor with a binding energy of -330.8 kJ/mol, comparable to sitagliptin. Interacts with residues Tyr547 and Glu206 in DPP-4, critical for enzymatic inhibition .
Linagliptin (8-[(3R)-3-Aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione)
- Structure: Contains the (3R)-3-aminopiperidin-1-yl group linked to a purine-dione core and a butynyl chain.
- Activity: Clinically approved DPP-4 inhibitor with high specificity. Molecular weight: 472.2 g/mol; moderate solubility in methanol .
- Key Difference: The purine-dione core facilitates hydrogen bonding with DPP-4, while the pentynone chain in the target compound may prioritize hydrophobic interactions.
1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-Trifluorobutan-1-one Hydrochloride
- Structure: Features a trifluorobutanone chain instead of pentynone. Molecular weight: 260.69 g/mol; CAS: 1807938-63-1 .
- Key Difference : The shorter chain and fluorine substituents may reduce hydrophobicity compared to the target compound.
1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
- Structure: Ethanone backbone with a pyrazole substituent. Molecular formula: C10H16N4O .
- Activity: Limited data, but the pyrazole group may introduce steric hindrance or additional binding interactions.
- Key Difference: Shorter chain length likely reduces membrane permeability compared to the pentynone derivative.
Comparative Analysis of Binding Interactions
*Predicted based on structural analogs.
Physicochemical and Pharmacokinetic Properties
| Property | 1-[(3R)-3-Aminopiperidin-1-yl]pent-4-yn-1-one | Linagliptin | 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~235 (estimated) | 472.2 | 260.69 |
| Solubility | Low (predicted) | Soluble in methanol | Not reported |
| LogP (Predicted) | ~1.5 (moderate hydrophobicity) | 2.1 | ~0.8 (due to trifluoromethyl) |
| Metabolic Stability | High (rigid alkyne chain) | Moderate | Moderate (fluorine reduces oxidation) |
Biological Activity
1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O |
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one |
| CAS Number | 1689899-81-7 |
| InChI Key | NJWVWWHNTWUBHE-SECBINFHSA-N |
The biological activity of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, leading to various biological effects such as:
- Enzyme Inhibition: It may inhibit specific kinases or other enzymes involved in critical signaling pathways.
Anticancer Activity
Research indicates that 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one exhibits significant anticancer properties. In a study evaluating derivatives of related compounds, it was noted that modifications to the piperidine structure can enhance potency against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.63 to 0.93 μM against H460 and HCC827 cell lines, indicating strong antiproliferative effects .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on Bruton's tyrosine kinase (BTK), a critical target in B cell malignancies. In vitro studies demonstrated that certain derivatives exhibited potent BTK inhibitory activity with IC50 values as low as 7 nM, significantly inhibiting BTK activation and leading to reduced growth of TMD8 B cell lymphoma cells .
Case Study 1: BTK Inhibition in B Cell Lymphoma
In a study focused on the development of novel BTK inhibitors, researchers synthesized a series of compounds based on the structure of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one. The lead compound demonstrated superior selectivity against a panel of kinases compared to existing therapies like ibrutinib. The treatment resulted in cell cycle arrest at the G1 phase and apoptosis in TMD8 cells, highlighting its potential as a second-generation BTK inhibitor .
Case Study 2: Antiproliferative Effects
Another investigation into the antiproliferative effects of structurally related compounds revealed that certain derivatives of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one were significantly more effective than traditional agents like honokiol. These studies emphasized the importance of structural modifications for enhancing biological activity against non-small cell lung cancer (NSCLC) models .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one:
Q & A
How can the synthesis of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one be optimized to improve enantiomeric purity for biological studies?
Advanced Research Question
To enhance enantiomeric purity, multi-step synthetic routes with chiral resolution techniques (e.g., asymmetric catalysis or enzymatic resolution) should be prioritized. For example, using (R)-configured starting materials or chiral auxiliaries during piperidine ring formation can reduce racemization. Post-synthesis purification via preparative chiral HPLC or crystallization with enantiomer-specific co-solvents may further isolate the desired enantiomer . Kinetic studies of intermediate steps (e.g., amination or ketone formation) are critical to identify racemization-prone stages and adjust reaction conditions (e.g., temperature, solvent polarity) .
What spectroscopic and chromatographic methods are most reliable for characterizing intermediates in the synthesis of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming stereochemistry and structural integrity, particularly the (3R)-aminopiperidine moiety and alkyne functionality. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight and fragmentation patterns. X-ray crystallography can resolve absolute configuration if crystalline derivatives are obtainable . Purity assessment via reverse-phase HPLC with UV/vis or charged aerosol detection is recommended for quantifying residual solvents or byproducts .
How does the stability of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one vary under different storage conditions (e.g., pH, temperature)?
Advanced Research Question
Stability studies should employ accelerated degradation protocols under varying pH (1–13), temperatures (4°C to 40°C), and humidity levels. Monitor decomposition via LC-MS to identify degradation products (e.g., hydrolysis of the ketone or alkyne oxidation). For pH-sensitive groups like the tertiary amine, buffer systems (e.g., phosphate or citrate) can mitigate protonation-driven instability. Long-term stability in lyophilized form versus solution (with antioxidants like BHT) should be compared . Toxicity data from structurally similar piperidine derivatives suggest handling precautions to avoid moisture and oxygen exposure .
What methodologies are suitable for identifying biological targets of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one in cancer cell lines?
Advanced Research Question
Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or activity-based protein profiling (ABPP) to identify binding partners. Surface plasmon resonance (SPR) or thermal shift assays (TSA) can quantify target engagement. For kinase or GPCR targets, computational docking (e.g., AutoDock Vina) guided by the compound’s piperidine-alkyne scaffold may predict binding pockets . Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing in cell viability assays .
How should researchers address contradictory bioactivity data for 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one across different assay systems?
Advanced Research Question
Contradictions may arise from assay-specific variables (e.g., cell permeability, serum protein binding). Conduct cross-assay comparisons using standardized protocols (e.g., NIH/NCATS guidelines). Test the compound in isogenic cell lines or 3D organoids to control for genetic background. Measure intracellular concentrations via LC-MS to correlate exposure with effect. Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
What experimental approaches are recommended to assess the environmental impact of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one in aquatic ecosystems?
Basic Research Question
Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (logP determination via shake-flask method). Acute toxicity can be assessed using Daphnia magna or zebrafish embryos. For chronic effects, perform algal growth inhibition tests (OECD 201) and measure bioconcentration factors (BCFs). Structural analogs with trifluoromethyl groups (e.g., C9H16ClF3N2O) may inform predictions of persistence .
How can enantiomer-specific activity of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one be evaluated in vitro?
Advanced Research Question
Compare (3R)- and (3S)-enantiomers in parallel assays (e.g., enzyme inhibition, cell proliferation). Use chiral stationary phases (e.g., Chiralpak IA) to ensure enantiopurity post-synthesis. SPR or microscale thermophoresis (MST) can quantify binding affinity differences. Molecular dynamics simulations may reveal stereospecific interactions with target proteins .
What analytical strategies are optimal for quantifying 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one in biological matrices during pharmacokinetic studies?
Basic Research Question
Develop a validated LC-MS/MS method with deuterated internal standards (e.g., d₃-aminopiperidine). Use solid-phase extraction (SPE) for plasma/urine sample cleanup. Monitor transitions specific to the alkyne group (e.g., m/z 209 → 93). For tissue distribution, homogenize samples in acetonitrile-water (70:30) with 0.1% formic acid to enhance recovery .
How can computational modeling predict the metabolic fate of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one?
Advanced Research Question
Use in silico tools like Schrödinger’s ADMET Predictor or CypReact to identify potential metabolic hotspots (e.g., alkyne oxidation, piperidine N-dealkylation). Dock the compound into cytochrome P450 isoforms (e.g., CYP3A4) using Glide. Validate predictions with in vitro microsomal assays and HR-MS metabolite identification .
What challenges arise in scaling up the synthesis of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one, and how can they be mitigated?
Advanced Research Question
Key challenges include controlling exothermic reactions during alkyne formation and maintaining stereochemical integrity. Use flow chemistry for precise temperature control in ketone-piperidine coupling. Replace hazardous solvents (e.g., THF) with biodegradable alternatives (e.g., 2-MeTHF). For crystallization, screen polymorphs under high-throughput conditions to ensure batch consistency. Purity ≥99% can be achieved via recrystallization from ethanol/water .
Notes
- Methodological rigor : Prioritize peer-reviewed protocols (e.g., PubChem data ) over commercial sources.
- Safety : Refer to SDS guidelines for handling amines and alkynes (e.g., PPE, ventilation) .
- Data validation : Cross-reference structural and bioactivity data with public databases (e.g., PubChem CID 119031276 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
